molecular formula C8H15NO6 B026569 (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate CAS No. 106174-48-5

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate

Cat. No. B026569
M. Wt: 221.21 g/mol
InChI Key: JOMLPRUJCYAJKS-XUUWZHRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, also known as ADP-heptose, is a chemical compound that is widely used in scientific research. This molecule is a derivative of heptose, which is a seven-carbon sugar that is commonly found in bacterial lipopolysaccharides. ADP-heptose plays a crucial role in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall.

Mechanism Of Action

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is involved in the biosynthesis of lipopolysaccharides, which are important components of the bacterial cell wall. Specifically, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is used to transfer heptose-7-phosphate to the growing lipopolysaccharide chain. This process is catalyzed by the enzyme heptosyltransferase, which uses (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a substrate.

Biochemical And Physiological Effects

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is not known to have any direct biochemical or physiological effects on its own. However, its role in the biosynthesis of lipopolysaccharides makes it an important molecule in bacterial cell biology.

Advantages And Limitations For Lab Experiments

The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process that requires specialized equipment and expertise. However, once synthesized, (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate can be used in a variety of laboratory experiments to study the biosynthesis of lipopolysaccharides. One advantage of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it allows researchers to study the biosynthesis of lipopolysaccharides in a controlled environment. However, one limitation of using (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is that it may not accurately reflect the biosynthesis of lipopolysaccharides in vivo.

Future Directions

There are several future directions for research involving (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate. One area of interest is the development of new antibiotics that target the biosynthesis of lipopolysaccharides. Another area of interest is the study of the role of lipopolysaccharides in bacterial pathogenesis. Additionally, researchers may investigate the use of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate as a tool for the development of new vaccines or diagnostic tools for bacterial infections.
Conclusion:
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable molecule in scientific research, particularly in the study of bacterial lipopolysaccharides. Its role in the biosynthesis of lipopolysaccharides makes it an important tool for the development of new antibiotics, vaccines, and diagnostic tools for bacterial infections. While the synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a complex process, its use in laboratory experiments has the potential to advance our understanding of bacterial cell biology.

Synthesis Methods

The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves the condensation of ADP and heptose-7-phosphate. This reaction is catalyzed by the enzyme (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate synthase, which is found in bacterial cells. The resulting product is a nucleotide sugar that can be used in the biosynthesis of lipopolysaccharides.

Scientific Research Applications

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a valuable tool in the study of bacterial lipopolysaccharides. Lipopolysaccharides are important virulence factors that play a key role in the pathogenesis of many bacterial infections. By synthesizing (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate, researchers can study the biosynthesis of lipopolysaccharides and develop new strategies for combating bacterial infections.

properties

CAS RN

106174-48-5

Product Name

(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1

InChI Key

JOMLPRUJCYAJKS-XUUWZHRGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O

SMILES

C1C(C(C(OC1C(=O)O)C(CN)O)O)O

Canonical SMILES

C1C(C(C(OC1C(=O)O)C(CN)O)O)O

Other CAS RN

106174-48-5

synonyms

(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate
8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid
AADHC
alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate
NH2dKDO

Origin of Product

United States

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